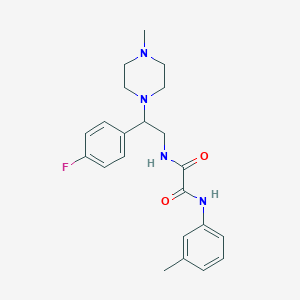

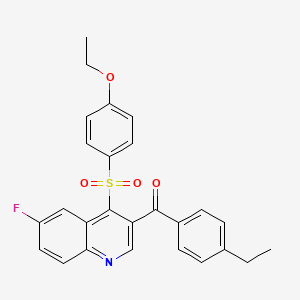

![molecular formula C19H19N5O3S B2811677 N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide CAS No. 1147753-13-6](/img/structure/B2811677.png)

N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities, including anticancer properties .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions, especially those involving the triazole ring. They can act as ligands in coordination chemistry, undergo substitution reactions, and more .Scientific Research Applications

Synthesis and Characterization

Research on similar compounds to N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide has shown advancements in synthetic methodologies. The base-induced synthesis of N-dialkylaminomethyl-2H-1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles represents a novel reaction mode, indicating potential pathways for synthesizing related compounds (Yu Jiang et al., 2016). Additionally, the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines showcases versatile NCNC building blocks for generating partially saturated bicyclic compounds, providing insight into the structural modification possibilities of triazoles (M. Pätzel et al., 1991).

Biological Activity

The exploration of biological activities in compounds structurally related to this compound is extensive. One study on the synthesis and antimicrobial activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid revealed significant antibacterial and antifungal activity, hinting at the therapeutic potential of triazole compounds (S. Hussain et al., 2008). Another research effort synthesized sulfonamide-tagged 1,2,3-triazoles, which demonstrated potent antibacterial activity, further supporting the value of triazole derivatives in developing new antimicrobial agents (C. Kaushik et al., 2020).

Therapeutic Applications

The therapeutic applications of triazole derivatives, as illustrated by the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol, have been evaluated for their potential in treating type II diabetes. This research demonstrates the importance of structural diversity in triazoles for discovering new drug candidates with potent α-glucosidase inhibitory activity (Aziz ur-Rehman et al., 2018).

Mechanism of Action

While the exact mechanism of action would depend on the specific biological target, 1,2,4-triazole derivatives often work by interacting with enzymes or receptors in cells. For example, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which is involved in the synthesis of estrogen .

Safety and Hazards

Future Directions

Given the diverse biological activities of 1,2,4-triazole derivatives, this class of compounds is of significant interest in medicinal chemistry . Future research could involve the synthesis and testing of new derivatives, investigation of their mechanisms of action, and development of more effective and selective agents.

properties

IUPAC Name |

N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-15(24-14-20-13-21-24)19(25)22-17-7-9-18(10-8-17)23-28(26,27)12-11-16-5-3-2-4-6-16/h2-15,23H,1H3,(H,22,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJVLSHFOFMHLG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2811600.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)

![[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2811607.png)

![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2811608.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)

![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)